2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol
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Overview
Description
2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol is an organic compound with the molecular formula C11H7Cl3N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,4,5-trichlorophenyl derivatives with pyrimidine-based compounds. One common method includes the condensation of 2,4,5-trichlorobenzaldehyde with pyrimidine-5-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-aldehyde or ketone derivatives.
Reduction: Formation of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-amine or alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloropyrimidine: A related compound with similar structural features but lacking the methanol group.
2,4,5-Trichlorophenol: Another related compound with a phenol group instead of the pyrimidine ring.
Uniqueness
2-(2,4,5-Trichlorophenyl)pyrimidine-5-methanol is unique due to the presence of both the trichlorophenyl and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H7Cl3N2O |
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Molecular Weight |
289.5 g/mol |
IUPAC Name |
[2-(2,4,5-trichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-2-10(14)9(13)1-7(8)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2 |
InChI Key |
FUSJVMNSBDEHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)CO |
Origin of Product |
United States |
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